Mep-chmica

Description

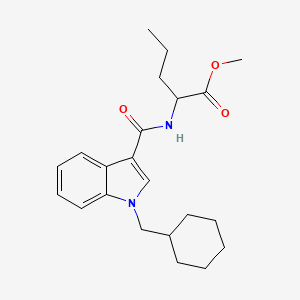

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H30N2O3 |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

methyl 2-[[1-(cyclohexylmethyl)indole-3-carbonyl]amino]pentanoate |

InChI |

InChI=1S/C22H30N2O3/c1-3-9-19(22(26)27-2)23-21(25)18-15-24(14-16-10-5-4-6-11-16)20-13-8-7-12-17(18)20/h7-8,12-13,15-16,19H,3-6,9-11,14H2,1-2H3,(H,23,25) |

InChI Key |

FZTZPXJKGACFKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Analysis for Mep Chmica and Analogues

Retrosynthetic Approaches to Mep-chmica Derivatives

Retrosynthetic analysis provides a strategic framework for designing synthetic routes by working backward from the target molecule to readily available starting materials. For indole-3-carboxamide derivatives like this compound, a key disconnection can be envisioned at the amide bond. This suggests that the molecule could be formed by coupling an indole-3-carboxylic acid or a reactive derivative thereof with an appropriate amine.

Alternatively, the indole (B1671886) core itself could be constructed from simpler precursors, followed by functionalization at the 3-position and subsequent amide formation. The N-alkylation of the indole nitrogen is another synthetic handle that would be considered in a retrosynthetic plan, likely involving the reaction of an N-unsubstituted indole-3-carboxamide with an alkyl halide or equivalent. While specific retrosynthetic routes for this compound were not detailed in the search results, general principles for constructing indole and forming amide bonds are applicable arabjchem.orglibretexts.orgresearchgate.net.

Contemporary Synthetic Routes for Indole-3-Carboxamide Structures

The synthesis of indole-3-carboxamide structures typically involves the formation of an amide bond between an indole-3-carboxylic acid moiety and an amine. Various methods exist for amide bond formation, a fundamental transformation in organic chemistry.

One common approach involves activating the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. This can be achieved using coupling reagents that facilitate the formation of an activated intermediate, such as an activated ester or an acyl halide. Subsequent reaction with the amine yields the desired amide.

Another strategy involves the direct coupling of an indole, an isocyanate, and a Lewis acid, which has been reported for the synthesis of indole-3-carboxamide derivatives arabjchem.org. Palladium-catalyzed carbonylative cyclization reactions starting from 2-ethynylanilines and nitroarenes have also been developed for the synthesis of indole-3-carboxamide skeletons, offering a rapid route to this core structure.

Coupling Reagent Investigations in Amide Bond Formation

The choice of coupling reagent is critical in amide bond formation and can significantly influence reaction efficiency, yield, and the formation of byproducts, including those affecting chiral integrity. Numerous coupling reagents have been developed for peptide synthesis and general amide formation, many of which are applicable to the synthesis of indole-3-carboxamides.

Reagents such as carbodiimides (e.g., DCC, dicyclohexylcarbodiimide), phosphonium (B103445) reagents (e.g., BOP), and aminium/uronium-iminium reagents (e.g., HATU, TBTU) are commonly employed to activate the carboxylic acid component arabjchem.org. For instance, TBTU has been used to activate carboxyl groups for conversion into amides in the synthesis of indole-2-carboxamide derivatives arabjchem.org. EDCI is another reagent typically used to activate carboxyl groups for coupling with amines arabjchem.org.

Studies on the synthesis of related synthetic cannabinoids with indole-3-carboxamide structures have investigated the impact of coupling agents like oxalyl chloride, thionyl chloride, and HATU on the impurity profile. The use of different coupling reagents can lead to clearly distinguishable impurity signatures.

Influence of Reaction Conditions on Synthetic Outcome

Reaction conditions, including solvent, temperature, reaction time, and the presence of bases or additives, play a crucial role in the success and efficiency of indole-3-carboxamide synthesis.

For example, in the synthesis of indole 3-carboxamide derivatives from indole, isocyanate, and Me₂AlCl, the highest yields were obtained in a mixture of CH₂ClCH₂Cl-Hexane as solvents arabjchem.org. The use of a base, such as triethylamine (B128534) (Et₃N), is often necessary to neutralize acids generated during the coupling reaction arabjchem.org.

Investigations into the synthesis of synthetic cannabinoids with indole-3-carboxamide structures have shown that reaction time and temperature can impact the impurity profile. Optimizing these conditions is essential for maximizing the yield of the desired product and minimizing byproduct formation.

In some synthetic routes, reactions are carried out under reflux conditions libretexts.org. The concentration of reactants can also influence the reaction outcome and yield.

Isomer-Specific Synthesis Strategies

The synthesis of compounds with defined stereochemistry, such as specific isomers of this compound derivatives, requires carefully designed strategies. While direct information on isomer-specific synthesis of this compound was not found, general approaches for controlling stereochemistry in amide bond formation and indole functionalization would be relevant.

Controlling the stereochemical outcome of the amide coupling step is particularly important if the amine or carboxylic acid component contains a chiral center. The selection of appropriate coupling reagents and reaction conditions can help minimize epimerization, which is the conversion of one stereoisomer into another.

For molecules with chiral centers on the pyrrolidine (B122466) ring or other parts of the molecule, asymmetric synthesis techniques or the use of chiral building blocks would be necessary to obtain specific isomers.

Impurity Profiling in Synthetic Batches

Impurity profiling is a critical aspect of chemical synthesis, particularly for compounds where purity is paramount. In the context of synthetic cannabinoids, which often feature the indole-3-carboxamide structure, impurity analysis is routinely performed to understand the composition of seized materials and infer synthetic routes.

Techniques such as gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) are commonly used for impurity profiling. These methods allow for the separation, detection, and identification of various components in a synthetic batch.

Characterization of Synthesis-Related Impurities

Characterization of synthesis-related impurities involves determining their chemical structures. This is typically achieved using spectroscopic techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

In studies on the impurity profiling of synthetic cannabinoids like MDMB-CHMICA (another indole-3-carboxamide), key impurities have been isolated and their structures elucidated. These impurities can arise from incomplete reactions, side reactions, or impurities present in the starting materials. For example, dicyclohexylurea was identified as a hydrolysis product of N,N'-Dicyclohexylcarbodiimide, a reagent used in amide synthesis.

Understanding the nature and origin of impurities is crucial for optimizing synthetic procedures, establishing quality control measures, and potentially identifying different synthesis batches or manufacturing sites.

Identification of Precursor Compounds in Illicit Synthesis

The identification of precursor compounds in the illicit synthesis of synthetic cannabinoids like this compound is a critical aspect of forensic chemistry and drug interdiction efforts. This compound, chemically known as methyl (S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)pentanoate, is an indole-based synthetic cannabinoid. glpbio.comunodc.orgcaymanchem.com Its chemical structure provides significant clues regarding the likely synthetic routes employed in its clandestine production. glpbio.comunodc.orgcaymanchem.comswgdrug.org

Based on the structure of this compound, a probable synthesis pathway involves the formation of an amide bond between a functionalized indole derivative and an amino acid ester. Specifically, the structure suggests the coupling of a 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid moiety with methyl (S)-2-aminopentanoate (methyl (S)-valinate). Research on the synthesis of related synthetic cannabinoids with similar structural features, such as MDMB-CHMICA, indicates that the (S)-enantiomer of the amino acid ester is often utilized, likely due to the availability and lower cost of the "L" form of the corresponding amino acid. wikipedia.org This suggests that methyl (S)-2-aminopentanoate is a highly probable precursor for the pentanoate portion of this compound.

The indole core of this compound is substituted at the N1 position with a cyclohexylmethyl group and at the C3 position with a carboxamide linkage. The introduction of the cyclohexylmethyl group at the indole nitrogen typically involves the alkylation of an indole derivative with a cyclohexylmethyl halide or a related reagent. The formation of the carboxamide linkage at the C3 position of the indole ring usually proceeds through the activation of a 1H-indole-3-carboxylic acid derivative (e.g., formation of an acid chloride or activated ester) followed by reaction with the amine component, in this case, methyl (S)-2-aminopentanoate.

Therefore, the key precursor compounds likely involved in the illicit synthesis of this compound include:

1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid: This compound provides the functionalized indole core.

Methyl (S)-2-aminopentanoate (Methyl (S)-valinate): This amino acid ester provides the pentanoate side chain with the specific (S) stereochemistry observed in related compounds. wikipedia.org

Cyclohexylmethyl halide (e.g., Cyclohexylmethyl bromide or chloride): Used for the alkylation of the indole nitrogen.

Coupling reagents: Reagents necessary for forming the amide bond between the indole carboxylic acid and the amino acid ester (e.g., carbodiimides like DCC or EDC, or activating agents like thionyl chloride to form the acid chloride).

Identifying these precursors in seized materials or at clandestine laboratories provides crucial evidence for understanding the synthetic routes employed and tracing the supply chains of illicit drugs. The illicit synthesis of synthetic drugs often involves the diversion of chemicals with legitimate industrial or pharmaceutical uses, as well as the use of "designer precursors" specifically created to circumvent chemical controls. unodc.orgeuropa.eusayari.com Monitoring the trade and movement of potential precursors, including those with dual uses, is a key strategy in preventing illicit drug manufacture. unodc.orgeuropa.eusayari.comincb.orggpcgateway.com

While specific detailed research findings on the exact illicit synthesis pathways and precursor profiles for this compound are not extensively documented in publicly available sources, the general synthetic strategies for indole-based synthetic cannabinoids provide a strong basis for identifying the likely precursor compounds. Forensic analysis of seized illicit drug samples can help confirm the actual precursors and reaction byproducts, providing valuable data on the synthetic methodologies being used.

Advanced Analytical Characterization Techniques for Mep Chmica

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide valuable information about the structural features and functional groups present in the MEP-CHMICA molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic compounds and is particularly useful for differentiating between isomers. For this compound, 1H NMR spectroscopy is employed to analyze the hydrogen environments within the molecule. Sample preparation for 1H NMR analysis of this compound typically involves dissolving the analyte in a deuterated solvent such as DMSO-d6, often with the addition of a reference standard like TMS for chemical shift calibration. uni-goettingen.de Analysis is commonly performed on instruments operating at frequencies such as 400 MHz. uni-goettingen.de While specific peak assignments for this compound were not detailed in the provided information, NMR provides characteristic signals for different proton environments (e.g., aromatic, aliphatic, amide, ester) that confirm the connectivity and arrangement of atoms, allowing for structural confirmation and the potential identification of isomeric variants.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. FT-IR spectroscopy of this compound can be performed using methods like a diamond ATR attachment. uni-goettingen.de These techniques can reveal the presence of key functional groups within the this compound structure, such as the amide carbonyl (C=O), ester carbonyl (C=O), N-H stretch, and C-H stretches from the aliphatic and aromatic portions of the molecule. Analysis of the carbonyl band cluster, typically in the 1840-1640 cm-1 range, is particularly relevant for classifying synthetic cannabinoids like this compound. While specific spectral data for this compound was not provided in detail, these methods are integral to confirming the expected functional moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, providing information about conjugated systems and chromophores. The UV-Vis spectrum of this compound shows characteristic absorption maxima (λmax) at 220 nm and 292 nm. nih.gov These wavelengths correspond to electronic transitions within the indole (B1671886) core and potentially other conjugated parts of the molecule. UV-Vis spectroscopy can be used for quantitative analysis and as a confirmatory technique for the presence of the chromophoric system in this compound.

Mass Spectrometry for Molecular Identification and Impurity Detection

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for identification and detecting impurities.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule, allowing for the determination of its elemental composition and differentiation from compounds with similar nominal masses. The accurate mass of this compound has been determined to be 370.2256. nih.gov HRMS is particularly valuable in the analysis of novel psychoactive substances (NPS) like this compound for their accurate identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that separates volatile and semi-volatile compounds by gas chromatography before they are introduced into a mass spectrometer for detection and identification. GC-MS is a widely used technique for the analysis of synthetic cannabinoids, including this compound. uni-goettingen.denih.gov

Typical GC-MS parameters for this compound analysis include using an Agilent gas chromatograph with an MS detector and an HP-5 MS column (or equivalent, 30m x 0.25 mm x 0.25 µm). uni-goettingen.de Helium is commonly used as the carrier gas at a flow rate of around 1.5 mL/min. uni-goettingen.de The temperature program involves an initial oven temperature (e.g., 100°C held for 1.0 min), followed by a ramp rate (e.g., 12 °C/min) to a final temperature (e.g., 280°C held for 9.0 min). uni-goettingen.de Injector and MS transfer line temperatures are typically set high (e.g., 280°C), with MS source and quadrupole temperatures also controlled (e.g., 230°C and 150°C, respectively). uni-goettingen.de Injection is often performed in split mode (e.g., split ratio 25:1). uni-goettingen.de The mass spectrometer is commonly operated in scan mode, acquiring data over a specific mass range (e.g., 30-550 amu). uni-goettingen.de Under these conditions, this compound has a reported retention time of 20.392 minutes. uni-goettingen.de The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak at m/z 370, corresponding to the molecular weight, along with characteristic fragment ions that provide structural information. uni-goettingen.de

Compound Names and PubChem CIDs

| Compound Name | PubChem CID | Other Identifiers (if CID not found) |

| This compound | Not found | CAS: 2749985-65-5, IUPAC: methyl (S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)pentanoate, Synonym: MMB-CHMICA isomer 1 |

| MMB-CHMICA | 125181392 | CAS: 1971007-94-9, IUPAC: methyl (2S)-2-[[1-(cyclohexylmethyl)indole-3-carbonyl]amino]-3-methylbutanoate |

Data Tables

While detailed spectral data (full NMR or IR spectra, complete mass fragmentation patterns) were not available in the provided snippets to create comprehensive data tables, the following tables summarize some of the reported analytical parameters:

Table 1: Summary of Spectroscopic Data for this compound

| Technique | Parameter | Value(s) | Notes |

| UV-Vis | λmax (in solvent) | 220 nm, 292 nm | Solvent not specified in snippet nih.gov. |

| 1H NMR | Instrument | 400 MHz spectrometer | uni-goettingen.de |

| Solvent | DMSO-d6 | uni-goettingen.de | |

| Reference | TMS (0 ppm) | uni-goettingen.de | |

| FT-IR | Instrument | FTIR with diamond ATR attachment | uni-goettingen.de |

| Scans | 32 | uni-goettingen.de |

Table 2: Summary of Mass Spectrometry Data and Parameters for this compound

| Technique | Parameter | Value | Notes |

| HRMS | Accurate Mass | 370.2256 | nih.gov |

| GC-MS | Instrument | Agilent gas chromatograph with MS detector | uni-goettingen.de |

| Column | HP-5 MS (or equivalent) | 30m x 0.25 mm x 0.25 µm uni-goettingen.de | |

| Carrier Gas | Helium | 1.5 mL/min uni-goettingen.de | |

| Injector Temperature | 280°C | uni-goettingen.de | |

| MSD Transfer Line Temp | 280°C | uni-goettingen.de | |

| MS Source Temperature | 230°C | uni-goettingen.de | |

| MS Quadrupole Temperature | 150°C | uni-goettingen.de | |

| Oven Program | See detailed description | uni-goettingen.de | |

| Injection Parameters | Split Ratio = 25:1, 1 µL injected | uni-goettingen.de | |

| MS Scan Range | 30-550 amu | uni-goettingen.de | |

| Retention Time | 20.392 min | uni-goettingen.de | |

| EI-MS | Molecular Ion | m/z 370 | uni-goettingen.de |

| Characteristic Fragments | Examples in snippet uni-goettingen.de | e.g., 353, 338, 328, 309, 296, etc. uni-goettingen.de |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely used for the analysis of non-volatile and semi-volatile compounds, making it suitable for the profiling of this compound. spectroscopyonline.comthermofisher.commdpi.com LC-MS combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. unodc.org This allows for the separation of this compound from complex mixtures and the subsequent determination of its molecular weight and structural information through its fragmentation pattern.

LC-MS is particularly valuable for the analysis of synthetic cannabinoids and their metabolites in various matrices. spectroscopyonline.comthermofisher.comnih.gov The technique can be used for both targeted and untargeted screening. spectroscopyonline.com In targeted analysis, specific precursor and product ions of this compound are monitored using techniques like Multiple Reaction Monitoring (MRM) to achieve high sensitivity and selectivity. mdpi.comnih.govresearchgate.net Untargeted analysis, using full scan MS acquisition, can provide accurate masses for detected species, aiding in the identification of unexpected compounds or metabolites. spectroscopyonline.com

For this compound, LC-MS analysis would typically involve dissolving the sample in a suitable solvent (e.g., methanol (B129727), acetonitrile, DMSO, or DMF) glpbio.comcaymanchem.com, separating the components on an LC column (often reversed-phase C18), and then introducing the eluent into a mass spectrometer. thermofisher.commdpi.comresearchgate.net Electrospray ionization (ESI) in positive mode is commonly used for synthetic cannabinoids due to their basic nature. nih.govresearchgate.net The mass spectrometer detects ions based on their mass-to-charge ratio (m/z), providing a characteristic mass spectrum for this compound.

Data from LC-MS analysis of synthetic cannabinoids often includes retention times and characteristic ions. While specific data for this compound is limited in the provided context, studies on similar synthetic cannabinoids demonstrate the type of data obtained. For example, LC-MS/MS methods for synthetic cannabinoids report retention times and utilize MRM transitions for quantification. spectroscopyonline.commdpi.comnih.gov

Chromatographic Separations for Purity Assessment

Chromatographic methods are essential for assessing the purity of this compound by separating the target compound from impurities, synthetic byproducts, or degradation products. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Ultra-Performance Liquid Chromatography (UPLC) is an advanced form of HPLC that utilizes smaller particle size stationary phases and higher mobile phase flow rates and pressures, resulting in faster separations, improved resolution, and increased sensitivity. waters.comlcms.cz UPLC is well-suited for the purity assessment of this compound, allowing for efficient separation of closely related compounds and impurities.

Method development for UPLC involves optimizing parameters such as stationary phase chemistry (e.g., C18, HSS T3, HILIC), mobile phase composition (e.g., mixtures of water, acetonitrile, methanol with buffers or acidic modifiers like formic acid or ammonium (B1175870) acetate), gradient profile, flow rate, and column temperature. mdpi.comnih.govresearchgate.netwaters.commdpi.comfrontiersin.org The goal is to achieve adequate separation of this compound from all potential impurities within a reasonable analysis time. lcms.czwaters.com

Detectors commonly coupled with UPLC for purity assessment include UV-Vis detectors, which measure the absorbance of the analyte at specific wavelengths (this compound has UV absorbance properties, with reported maxima around 220 and 292 nm caymanchem.com), and mass spectrometers (UPLC-MS). nih.govresearchgate.netwaters.comthermofisher.commdpi.com UPLC-MS/MS is frequently used for the analysis of synthetic cannabinoids due to its high sensitivity and selectivity, allowing for the detection and quantification of impurities at low levels. nih.govresearchgate.netwaters.comthermofisher.com

Developing a UPLC method for this compound purity assessment would involve a systematic approach, including scouting different columns and mobile phases, screening for optimal separation conditions, and finally optimizing the method to achieve the desired chromatographic performance, such as resolution between peaks, peak shape, and retention time stability. lcms.czwaters.com

Thin-Layer Chromatography (TLC) Densitometric Methods

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile planar chromatographic technique used for the separation and qualitative assessment of compounds. nih.govsigmaaldrich.comjournalajacr.comfujifilm.com While traditionally qualitative, TLC can be coupled with densitometry for quantitative analysis and purity assessment. rsc.orglongdom.orgunair.ac.id

For this compound, TLC can be used to quickly assess the number of components in a sample and to estimate its purity. This involves spotting the sample onto a TLC plate coated with a stationary phase (commonly silica (B1680970) gel), developing the plate in a suitable mobile phase (a solvent mixture), and visualizing the separated spots using UV light (given this compound's UV activity) or chemical staining. nih.govsigmaaldrich.comjournalajacr.comfujifilm.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for a given compound under specific TLC conditions.

TLC densitometry allows for the quantitative analysis of the separated spots on the TLC plate. longdom.orgunair.ac.id A densitometer measures the intensity of light reflected or transmitted through each spot, and by comparing the peak area or height of the this compound spot to that of standards of known concentration, the amount of this compound in the sample can be determined. longdom.orgunair.ac.id This technique can be used to quantify the main component and detect and quantify impurities present on the plate. nih.gov

Developing a TLC densitometric method for this compound would involve selecting an appropriate stationary phase and optimizing the mobile phase composition to achieve good separation of this compound from potential impurities. nih.gov Visualization conditions and densitometric scanning parameters (e.g., wavelength) would also need to be optimized for sensitivity and accuracy. nih.govresearchgate.net

Method Validation and Quality Control in Analytical Chemistry

Method validation is a critical process in analytical chemistry to confirm that an analytical method is suitable for its intended purpose. elementlabsolutions.comparticle.dk It provides documented evidence that the method consistently produces accurate and reliable results. particle.dk Quality control (QC) procedures are then implemented during routine analysis to ensure the method remains in a validated state.

Precision, Accuracy, and Linearity Assessments

Validation of an analytical method for this compound would include assessing several key performance characteristics:

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. particle.dkeuropa.eupharmaguideline.com Precision can be evaluated at different levels: repeatability (within a short period under the same conditions), intermediate precision (within the same laboratory but with different analysts, instruments, or days), and reproducibility (between different laboratories). particle.dkeuropa.eu Precision is typically expressed as relative standard deviation (%RSD) or variance. nih.gov

Accuracy: This refers to the closeness of agreement between the value found by the method and the accepted true value or a reference value. elementlabsolutions.comeuropa.eupharmaguideline.com Accuracy is usually assessed by analyzing samples of known concentration (standards or spiked samples) and comparing the measured values to the true values. particle.dkeuropa.eu It can be expressed as percentage recovery or bias. nih.gov

Linearity: This demonstrates that the test results are directly proportional to the concentration of the analyte within a defined range. elementlabsolutions.comeuropa.eupharmaguideline.comgmpinsiders.com Linearity is assessed by analyzing a series of standards at different concentrations spanning the expected range of the analyte in the samples. particle.dkgmpinsiders.com The relationship between the instrument response (e.g., peak area or height) and the analyte concentration is typically evaluated using regression analysis. gmpinsiders.com A common acceptance criterion is a correlation coefficient (R or R²) greater than a specified value, often ≥ 0.99. thermofisher.comgmpinsiders.com The range of an analytical method is the interval between the upper and lower concentrations for which linearity, accuracy, and precision have been demonstrated. europa.eupharmaguideline.comgmpinsiders.com

Data tables presenting validation results for this compound analysis would include values for precision (%RSD), accuracy (% recovery or bias), and linearity (correlation coefficient and the equation of the regression line). For example, a linearity study might involve preparing standards at five or more concentration levels and analyzing replicate injections of each. gmpinsiders.com

Illustrative Data Table: Linearity Assessment for this compound Analysis by UPLC-UV

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1.0 | 15200 |

| 2.5 | 38100 |

| 5.0 | 75900 |

| 7.5 | 114000 |

| 10.0 | 151800 |

Note: This table presents illustrative data for demonstrating linearity assessment principles.

Regression analysis of such data would yield a calibration curve, slope, intercept, and correlation coefficient, indicating the linearity of the method within the tested range.

Robustness and Ruggedness Testing

Robustness and ruggedness are important parameters evaluated during method validation to understand the reliability of the method under varying conditions. elementlabsolutions.comut.eepharmaguideline.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. elementlabsolutions.comeuropa.eupharmaguideline.comeuropa.eu Testing robustness helps identify parameters that significantly influence the results, allowing for appropriate control of these parameters during routine analysis. elementlabsolutions.compharmaguideline.com Typical variations tested include changes in mobile phase composition or pH, flow rate, column temperature, and different lots or suppliers of columns. pharmaguideline.com

Ruggedness: While sometimes used interchangeably with robustness, ruggedness specifically refers to the reproducibility of results when the method is performed under a variety of normal test conditions, such as different analysts, instruments, laboratories, or days. pharmaguideline.comut.eepharmaguideline.comresearchgate.net Assessing ruggedness demonstrates the method's reliability across different operational environments. ut.ee

Evaluating robustness and ruggedness for a this compound analytical method would involve introducing small variations to the optimized method parameters and assessing the impact on method performance characteristics like retention time, peak area, resolution, and peak shape. elementlabsolutions.comut.ee If the method is robust and rugged, these small variations should not significantly affect the results, indicating its reliability during normal use. elementlabsolutions.comut.ee

Illustrative Data Table: Robustness Testing - Effect of Mobile Phase Composition Change on this compound Retention Time

| Mobile Phase Organic Content (%) | This compound Retention Time (minutes) |

| Optimized - 2% | 5.5 |

| Optimized - 2% | 5.5 |

| Optimized + 0.2% | 5.3 |

| Optimized - 0.2% | 5.7 |

Note: This table presents illustrative data for demonstrating robustness testing principles. Actual data would involve multiple replicates and statistical analysis.

Stability Studies of the Compound and its Impurities

Stability studies are essential to understand how this compound behaves under various environmental conditions and to identify potential degradation pathways and resulting impurities.

Based on available information, this compound is recommended to be stored at -20°C nih.govcaymanchem.com. Under these conditions, a stability of ≥ 5 years has been reported nih.gov. Shipping is often conducted at room temperature within certain regions, although this may vary nih.gov.

Regarding thermal stability, it is indicated that this compound shows no decomposition if used according to specifications ctdbase.org. No dangerous decomposition products are known ctdbase.org.

Research into the stability of this compound in specific matrices, such as biological samples, has shown that the compound's stability at room temperature can be limited, with one study reporting stability for 72 hours in biological matrices at room temperature; however, it demonstrated greater stability when stored in a freezer.

While detailed forced degradation studies specifically on this compound were not extensively found, studies on related compounds like Mephenesin (MEP) and Meprobamate (MEP) provide insight into common methodologies used to assess chemical stability. These studies typically involve subjecting the compound to stress conditions such as acidic, alkaline, oxidative, thermal, and photolytic degradation. HPLC is a primary analytical technique used in these studies to monitor the degradation of the parent compound and the formation of impurities over time. Impurity profiling and the identification and characterization of degradation products are critical aspects of stability studies. For Meprobamate, for instance, an "olefin impurity" was identified as a major degradation product under certain hydrolysis conditions.

The reported purity of this compound is typically ≥98% nih.gov. Analytical methods like HPLC are vital for quantifying the level of impurities present in a sample and for monitoring changes in impurity profiles during storage or under stress conditions.

Key Analytical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₃₀N₂O₃ | nih.govcaymanchem.comcaymanchem.comnih.gov |

| Molecular Weight | ~370.5 | nih.govcaymanchem.comcaymanchem.com |

| CAS Number | 2749985-65-5 | nih.govcaymanchem.comctdbase.orgnih.gov |

| Appearance | White powder, Crystalline solid | nih.govcaymanchem.com |

| Melting Point | 141.16 °C | caymanchem.com |

| UV λmax (in solvent) | 220 nm, 292 nm | nih.govcaymanchem.com |

| Solubility | DMF: 20 mg/ml, DMSO: 5 mg/ml, Ethanol: 20 mg/ml | nih.govcaymanchem.com |

Known Stability Information for this compound

| Condition | Reported Stability | Source(s) |

| Storage Temperature | -20°C | nih.govcaymanchem.com |

| Shelf Life (-20°C) | ≥ 5 years | nih.gov |

| Thermal Decomposition | No decomposition if used as specified | ctdbase.org |

| Biological Matrices (Room Temp) | 72 hours (more stable in freezer) |

Computational and Theoretical Chemistry of Mep Chmica

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental tools used to investigate the electronic structure and properties of molecules. These methods solve or approximate the non-relativistic Schrödinger equation to determine the distribution of electrons within a molecule, which in turn dictates its physical and chemical behavior.

Density Functional Theory (DFT) for Electronic Structure Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry due to its balance of accuracy and computational cost. DFT focuses on the electron density of a system rather than the many-electron wavefunction, significantly reducing the computational complexity for larger molecules. For a compound like Mep-chmica, DFT calculations can be employed to optimize its molecular geometry, determining the most stable three-dimensional arrangement of its atoms. This optimization process identifies the minimum energy conformation of the molecule.

Beyond geometry optimization, DFT can calculate various electronic properties, including atomic charges, bond orders, and vibrational frequencies. These calculated properties can be used to predict spectroscopic data, such as infrared (IR) spectra, which can aid in the structural identification and confirmation of synthesized or seized substances nih.gov. While specific DFT results for the optimized electronic structure of this compound were not found in the surveyed literature, this method is routinely applied to synthetic cannabinoids and related organic molecules to understand their intrinsic electronic characteristics.

Ab Initio Molecular Dynamics (AIMD) for Reaction Dynamics

Ab Initio Molecular Dynamics (AIMD) simulations combine quantum mechanical calculations with molecular dynamics. Unlike classical molecular dynamics which uses empirical force fields, AIMD calculates the forces between atoms on the fly using electronic structure methods, typically DFT. This allows for the simulation of chemical reactions, bond breaking and formation, and dynamic processes without prior knowledge of the potential energy surface.

For a molecule like this compound, AIMD could potentially be used to study its behavior under various conditions, such as its interaction with potential biological targets or its degradation pathways. By simulating the molecule's dynamics based on first principles, AIMD can provide insights into reaction mechanisms and the influence of temperature and environment on its structure and reactivity. However, no specific AIMD studies on the reaction dynamics of this compound were identified in the consulted resources.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept in understanding chemical reactivity. It posits that the most important interactions in a chemical reaction occur between the highest occupied molecular orbital (HOMO) of one molecule and the lowest unoccupied molecular orbital (LUMO) of another. Analysis of a molecule's frontier orbitals provides crucial information about its electron-donating and electron-accepting capabilities.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics

The HOMO is the molecular orbital with the highest energy that contains electrons, while the LUMO is the molecular orbital with the lowest energy that is empty of electrons. The energy of the HOMO is related to the molecule's ionization potential (its ability to donate an electron), and the energy of the LUMO is related to its electron affinity (its ability to accept an electron). The energy difference between the LUMO and HOMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

DFT calculations are commonly used to determine the energies and spatial distributions of the HOMO and LUMO. For this compound, calculating these orbital energies would provide insights into its potential to act as an electron donor or acceptor in interactions. However, specific HOMO and LUMO energy values for this compound were not found in the literature surveyed.

Chemical Reactivity Descriptors (Hardness, Softness, Electrophilicity Index)

Based on the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity.

Hardness (η): Defined as half of the HOMO-LUMO gap (η = (ELUMO - EHOMO) / 2). Hardness is a measure of resistance to deformation or change in electron distribution. Hard molecules have a large HOMO-LUMO gap and are less reactive, while soft molecules have a small gap and are more reactive.

Softness (σ): The inverse of hardness (σ = 1/η). Softness is a measure of a molecule's polarizability and its ability to accept electron density.

Electrophilicity Index (ω): Measures the propensity of a molecule to accept electrons. It is calculated using the chemical potential (μ) and hardness (η) (ω = μ² / 2η), where μ is the average of the HOMO and LUMO energies (μ = (EHOMO + ELUMO) / 2). A higher electrophilicity index indicates a stronger tendency to accept electrons.

Calculating these descriptors for this compound would provide a theoretical basis for understanding its global reactivity profile. However, specific values for the hardness, softness, and electrophilicity index of this compound were not available in the consulted sources.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a three-dimensional visualization that shows the charge distribution around a molecule. It maps the potential energy of a proton at various points in the molecule's vicinity. The MEP surface is a valuable tool for predicting sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions like hydrogen bonding.

On an MEP map, regions with the most positive electrostatic potential (typically colored blue) indicate areas that are electron-deficient and thus susceptible to nucleophilic attack. Regions with the most negative electrostatic potential (typically colored red) indicate areas that are electron-rich and likely to interact with electrophiles or form hydrogen bonds as acceptors. Green areas generally represent a neutral potential.

Analyzing the MEP surface of this compound would reveal the distribution of electron density across its structure, highlighting potential sites for chemical reactions and interactions with biological receptors or other molecules. While the general principles of MEP analysis are well-established and applied to various compounds, specific MEP surface analysis results or images for this compound were not found in the conducted literature search.

Visualization of Electrostatic Potential Distribution

Typically, the molecular electrostatic potential (MEP) surface is calculated to visualize the charge distribution around a molecule. This surface indicates regions of positive, negative, and neutral electrostatic potential, which are crucial for understanding how the molecule might interact with other charged or polar species. Regions of negative potential are usually associated with areas where electrophilic attack is likely, while regions of positive potential suggest sites for nucleophilic attack. Without specific computational data for this compound, its MEP distribution cannot be described or visualized.

Prediction of Electrophilic and Nucleophilic Sites

Based on the MEP analysis and frontier molecular orbital theory (HOMO and LUMO analysis), potential electrophilic and nucleophilic attack sites on a molecule can be predicted. The distribution of electron density, particularly in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides insights into the molecule's reactivity. Specific information on the electrophilic and nucleophilic sites of this compound is not available from the search results.

Integration with Molecular Docking Studies for Interaction Prediction

Computational studies often integrate MEP analysis with molecular docking to predict the preferred binding modes and affinities of a molecule with biological targets, such as proteins or enzymes. Electrostatic interactions play a significant role in molecular recognition and binding. Without docking studies specifically involving this compound, its predicted interactions with potential biological targets cannot be discussed.

Non-Linear Optical (NLO) Properties and Related Theoretical Parameters

Non-linear optical (NLO) properties of a compound relate to its response to intense laser light and are relevant for applications in photonics and optical technologies. Theoretical parameters such as dipole moment, polarizability, and hyperpolarizability are calculated to characterize NLO behavior. Specific NLO properties and related theoretical parameters for this compound were not found in the available literature.

Conformational Analysis and Energy Minimization Studies

Conformational analysis explores the various spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds. Energy minimization studies aim to find the most stable conformer(s) by calculating the potential energy of different arrangements and identifying the lowest energy structures. Techniques like potential energy surface scans and Minimum Energy Path (MEP) calculations are used in this analysis. Specific conformational analysis and energy minimization data for this compound are not available from the search results.

The search results provided information on:

The Methylerythritol Phosphate (MEP) pathway, a metabolic route found in bacteria and other organisms, and the enzymes involved in this pathway rsc.orgnih.govoup.comresearchgate.net. Studies on these enzymes discuss their mechanisms and interactions with substrates and inhibitors nih.govnih.gov.

Molecular Electrostatic Potential (MEP) as a computational tool used in chemistry and bioinformatics to understand molecular interactions, binding sites, and reactivity computabio.comarabjchem.orgscielo.org.zatandfonline.comrsc.orgmdpi.comufms.brrsc.orgresearchgate.net.

General principles and methods for studying enzyme-ligand and receptor-ligand interactions, including computational modeling (docking, molecular dynamics), binding affinity and kinetics measurements, and structure-activity relationship studies computabio.comresearchgate.netgeorgeresearchgroup.orgrsc.orgnih.govdrughunter.commalvernpanalytical.comacs.orgacs.orgnih.govaip.orgsartorius.complos.orgmdpi.comrsc.org.

Specific compounds or classes of compounds where "Mep" or "MEP" appears in a different context, such as Mepivacaine (a local anesthetic) nih.gov or Mep as an amino acid component of tubulysins nih.gov.

However, no specific research findings, data tables, or detailed discussions directly linking the chemical compound "this compound" to the specific points of the provided outline (enzymatic interaction mechanisms, receptor-ligand binding studies, binding site characterization, ligand-enzyme/receptor dynamics, SAR, binding affinities, kinetics, binding modes, and conformational changes) were found.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the chemical compound "this compound" and strictly adhering to the provided outline based on the currently available search results. Without specific data and research findings for "this compound", generating content for each section and subsection of the outline would involve speculation or the inclusion of general information not specific to the requested compound, which would violate the strict instructions provided.

Consequently, a table of compound names and their corresponding PubChem CIDs cannot be provided for "this compound" or its specific interaction partners within the scope of the requested mechanistic studies, as this information was not identified in the searches.

Mechanistic Investigations at the Chemical and Biochemical Interface

In Vitro Chemical Metabolism Studies of Synthetic Cannabinoids

The study of the metabolic fate of synthetic cannabinoids like Mep-chmica (also known as 4F-MDMB-BUTINACA or 4F-MDMB-BINACA) is crucial for understanding their chemical transformation pathways in biological systems. In vitro metabolism studies, utilizing models such as human liver microsomes (HLM), cultured hepatoma cells (HepG2), and fungal models, provide valuable insights into these processes under controlled laboratory conditions ljmu.ac.ukuts.edu.auresearchgate.netenamine.net. These investigations help identify potential metabolites that may be formed upon exposure.

Identification of Chemical Transformation Pathways in Controlled Environments

In vitro studies on this compound have identified several key chemical transformation pathways. A prominent metabolic route involves the cleavage of the methyl ester group, a process known as ester hydrolysis ljmu.ac.ukuts.edu.auresearchgate.net. This reaction yields the corresponding carboxylic acid metabolite.

Hydroxylation is another significant phase I metabolic pathway observed for this compound. This can occur on various parts of the molecule, including aromatic and alkyl structures ljmu.ac.ukresearchgate.net. Oxidative defluorination of the alkyl chain has also been identified as a metabolic transformation ljmu.ac.ukresearchgate.net.

Other reported pathways include oxidation to a butanoic acid metabolite and dehydrogenation ljmu.ac.uk. Combinations of these biotransformations can also lead to the formation of various metabolites ljmu.ac.uk. Studies using human liver microsomes and HepG2 cells have confirmed ester hydrolysis as a major pathway, while models like Cunninghamella elegans have demonstrated the capacity to produce a wider variety of metabolites uts.edu.au.

The primary phase I metabolic pathways identified in in vitro studies of this compound are summarized in the table below:

| Metabolic Pathway | Description |

| Ester Hydrolysis | Cleavage of the methyl ester group |

| Hydroxylation | Addition of hydroxyl groups |

| Oxidative Defluorination | Removal of fluorine with oxidation |

| Oxidation | Formation of butanoic acid metabolite |

| Dehydrogenation | Removal of hydrogen atoms |

| Combined Transformations | Simultaneous occurrence of multiple pathways |

Characterization of In Vitro Generated Metabolites

Characterization of the metabolites generated in in vitro studies is typically performed using advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) enamine.netresearchgate.netnih.gov. These methods allow for the separation, detection, and structural elucidation of the transformation products.

Studies using pooled human liver microsomes have detected a notable number of this compound metabolites, with one study reporting a total of 13 identified metabolites ljmu.ac.uk. Among the most abundant metabolites characterized from in vitro incubations is the product of ester hydrolysis uts.edu.auresearchgate.net. Metabolites resulting from oxidative defluorination and hydroxylation have also been identified researchgate.net.

Specific metabolites characterized in HLM analysis include the ester hydrolysis metabolite (referred to as B22 in one study) and metabolites exhibiting the addition of two hydroxy groups (such as B10, B12/B15) researchgate.net. The ester hydrolysis metabolite and the oxidative defluorination metabolite are considered potentially significant markers researchgate.net. The identification of these metabolites through in vitro methods is crucial for understanding the metabolic fate of this compound and informing the development of analytical methods for its detection and that of its transformation products in various matrices.

Development of Novel Chemical Models and Methodologies for Mep Chmica Research

Design and Application of Microfluidic Devices for Controlled Chemical Environments

Microfluidic devices enable the precise control and manipulation of minute volumes of liquids within microscale channels. nih.govharvard.edunih.gov This technology offers advantages such as reduced sample and reagent consumption, enhanced control over reaction conditions, and the ability to study chemical processes with high spatial and temporal resolution. nih.govharvard.edu Microfluidics has been applied in various chemical and biological analyses, including mass transport studies, chemical reaction kinetics, and the controlled formulation of nanoparticles. nih.govnih.govcam.ac.uk The design of these devices can involve various materials like polymers, glass, or silicon, and they can be engineered to facilitate rapid mixing or create specific chemical gradients. nih.govharvard.edu While microfluidics presents a valuable approach for creating controlled chemical environments to study compound behavior, research specifically on the design and application of microfluidic devices for investigating Mep-chmica was not found in the reviewed literature.

Advanced Co-Culture Systems for Studying Compound Interactions with Cellular Components

Co-culture systems involve growing two or more different populations of cells together, allowing for the study of interactions between cell populations. nih.gov These systems are valuable for mimicking complex biological environments and investigating how chemical compounds might interact with different cellular components or microbial communities. nih.govnih.gov Co-culture techniques have been utilized in synthetic biology, drug research, and the production of various compounds, offering advantages such as reducing metabolic burden and enabling modular biosynthetic pathways. nih.govresearchgate.netresearchgate.net While co-culture systems provide a more representative model than monocultures for studying compound effects in a biological context, specific studies employing advanced co-culture systems to examine the interactions of this compound with cellular components were not identified in the conducted search.

Engineering of Three-Dimensional Chemical Environments for Mimicking Complex Biological Interfaces

Engineered three-dimensional (3D) environments aim to create structures and conditions that better mimic the complexity of biological tissues and interfaces compared to traditional two-dimensional systems. nist.gov These environments can involve 3D printing or the use of materials like hydrogels to provide a more physiologically relevant context for studying chemical interactions. nih.govchemicalinsights.orgarxiv.org 3D environments are being explored for various applications, including tissue engineering and simulating chemical experiments. nist.govarxiv.org The ability to control the spatial arrangement of cells and chemical cues in 3D can provide deeper insights into compound behavior in a context closer to in vivo conditions. Despite the potential of engineered 3D chemical environments for studying compound interactions at complex biological interfaces, research specifically focused on the application of these environments for this compound research was not found in the reviewed literature.

Based on the available search results, while the methodologies of microfluidics, co-culture systems, and engineered 3D environments represent significant advancements in chemical and biological research, specific applications of these techniques for the study of this compound were not identified. Current research on this compound appears to focus on its identification, basic characterization using techniques like computational analysis (e.g., MEP), and its role as a reference standard.

Advanced Data Analysis and Chemometrics in Mep Chmica Research

Multivariate Data Analysis for Chemical Classification and Discrimination

Multivariate Data Analysis (MVA) involves the simultaneous investigation of multiple variables to understand the relationships between them controleng.comscribd.com. In chemical research, MVA techniques are fundamental for exploring complex datasets generated from various analytical methods. For a compound like Mep-chmica, which may be encountered in different matrices or synthesized through various routes, MVA can be applied for classification and discrimination purposes.

Techniques such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are commonly used for exploratory data analysis to identify underlying patterns and group similar objects controleng.comresearchgate.netresearchgate.net. In the context of this compound, PCA could be applied to analytical data (e.g., spectroscopic, chromatographic) obtained from different samples. By reducing the dimensionality of the data while retaining most of the variance, PCA can reveal clustering of samples based on their chemical profiles, potentially discriminating between samples of different origins or batches. HCA could further support this by grouping samples based on their similarity, visualized through a dendrogram. researchgate.netresearchgate.net

Supervised classification methods, such as Partial Least Squares Discriminant Analysis (PLS-DA) or Soft Independent Modelling by Class Analogy (SIMCA), could be employed if a training set of classified this compound samples (e.g., authentic vs. seized samples, samples from different synthesis routes) is available mestrelab.com. These methods build models that can predict the class of unknown samples based on their multivariate data. For instance, a SIMCA model could be developed to classify samples as consistent with a reference standard of this compound. mestrelab.com

The data used for such analyses could originate from techniques like gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy, which produce complex, high-dimensional data suitable for MVA mestrelab.comnih.gov.

Chemometric Approaches for Impurity Pattern Recognition

Impurity profiling is a critical aspect of characterizing chemical compounds, especially for synthetic substances. Chemometric methods can significantly enhance the ability to recognize and analyze impurity patterns in this compound samples. Analytical techniques such as HPLC-UV, GC-MS, and LC-MS are routinely used to detect and quantify impurities researchgate.netresearchgate.net. The data generated from these techniques, including chromatographic peak areas, retention times, and mass spectra, constitute a multivariate dataset.

Chemometric techniques like PCA or Parallel Factor Analysis (PARAFAC) can be applied to chromatographic or spectroscopic data to identify variations in impurity profiles across different samples. PCA could help visualize the main sources of variation in impurity levels, potentially linking specific impurities to certain synthesis steps or degradation pathways. researchgate.netresearchgate.net

Methods for impurity pattern recognition might involve comparing the impurity profile of a this compound sample to a reference profile or a library of known impurity patterns. Chemometric models can be built to detect deviations from an expected impurity profile, indicating potential issues with synthesis, handling, or storage. europa.eu

Furthermore, computational approaches, including Molecular Electrostatic Potential (MEP) analysis, can provide insights into the potential reactivity of this compound and its potential impurities, helping to understand likely degradation pathways or reaction sites journalirjpac.comtandfonline.comresearchgate.net. While "MEP" analysis is a computational technique distinct from the compound name "this compound," it is a relevant tool in understanding chemical behavior. journalirjpac.comtandfonline.com

Data tables in impurity pattern recognition might include:

| Sample ID | Impurity A (%) | Impurity B (%) | Impurity C (%) | ... |

| Sample 1 | x.x | y.y | z.z | ... |

| Sample 2 | x.x | y.y | z.z | ... |

| Reference | x.x | y.y | z.z | ... |

Or, for chromatographic data:

| Sample ID | Retention Time 1 | Peak Area 1 | Retention Time 2 | Peak Area 2 | ... |

| Sample 1 | t₁ | A₁ | t₂ | A₂ | ... |

| Sample 2 | t₁' | A₁' | t₂' | A₂' | ... |

These tables would then be subjected to multivariate analysis to identify patterns.

Statistical Validation of Analytical and Computational Models

Rigorous statistical validation is crucial for ensuring the reliability of analytical methods and computational models used in this compound research. When chemometric models are developed for classification, discrimination, or impurity profiling, their predictive ability and robustness must be assessed.

Validation techniques for multivariate models include internal validation methods like cross-validation (e.g., leave-one-out, k-fold cross-validation) and external validation using an independent test set researchgate.net. Cross-validation helps estimate the performance of the model on unseen data by iteratively training the model on a subset of the data and testing it on the remaining portion. researchgate.net

For analytical methods used to quantify this compound or its impurities, validation parameters typically include linearity, accuracy, precision, sensitivity (limit of detection and limit of quantitation), and specificity researchgate.net. Statistical tests are applied to evaluate these parameters and ensure the method is fit for its intended purpose. For example, linearity is assessed by analyzing samples at different concentrations and evaluating the correlation between the measured response and the concentration. researchgate.net

Computational models, such as those derived from DFT calculations or MEP analysis, also require validation. This can involve comparing predicted properties or reactivity sites with experimental data, if available tandfonline.comresearchgate.net. Statistical metrics like R-squared, Root Mean Squared Error (RMSE), and Q-squared are used to evaluate the performance of regression and classification models.

A validation data table for an analytical method might look like this:

| Concentration (µg/mL) | Replicate 1 Response | Replicate 2 Response | Replicate 3 Response | Mean Response |

| C1 | R₁₁ | R₁₂ | R₁₃ | R₁ |

| C2 | R₂₁ | R₂₂ | R₂₃ | R₂ |

| ... | ... | ... | ... | ... |

This data would be used to assess linearity, precision, and accuracy.

The application of these advanced data analysis and chemometric techniques, coupled with sound statistical validation, can provide a more comprehensive understanding of this compound's chemical behavior, facilitate its reliable identification and characterization, and aid in the detection and analysis of impurities.

Q & A

Basic Research Questions

Q. How can researchers design reproducible experiments for synthesizing and characterizing Mep-chmica?

- Methodological Guidance :

- Follow standardized protocols for synthesis, including precise documentation of reaction conditions (temperature, solvent ratios, catalysts) and purification steps .

- Validate experimental outcomes using control experiments (e.g., comparison with known analogs) and analytical techniques (NMR, HPLC, mass spectrometry) to confirm purity and structure .

- Report all parameters (e.g., yield, spectral data) in alignment with journal guidelines to ensure reproducibility .

Q. What frameworks are effective for formulating hypothesis-driven research questions about this compound?

- Methodological Guidance :

- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the practicality and impact of the research question .

- Apply the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure questions about this compound’s properties or reactivity .

- Refine questions iteratively through literature reviews to identify gaps (e.g., unexplored synthetic pathways or biological interactions) .

Q. How can researchers validate analytical methods for detecting this compound in complex matrices?

- Methodological Guidance :

- Conduct calibration curves with spiked samples to establish sensitivity and linearity .

- Perform inter-laboratory comparisons to verify method robustness .

- Use statistical tools (e.g., ANOVA) to assess precision and accuracy across replicates .

Advanced Research Questions

Q. How should researchers resolve contradictions in experimental data related to this compound’s stability under varying conditions?

- Methodological Guidance :

- Perform sensitivity analyses to identify variables (e.g., pH, temperature) causing discrepancies .

- Use meta-analysis to aggregate data from independent studies and detect systematic biases .

- Validate findings via cross-disciplinary approaches (e.g., computational modeling paired with experimental kinetics) .

Q. What strategies integrate computational modeling (e.g., DFT, MD simulations) with experimental studies of this compound?

- Methodological Guidance :

- Optimize molecular structures using Density Functional Theory (DFT) to predict electronic properties, then validate with experimental spectroscopy .

- Combine Molecular Dynamics (MD) simulations with thermodynamic measurements (e.g., Gibbs free energy) to study solvent interactions .

- Share computational data via FAIR-compliant repositories (e.g., Chemotion) to enable reproducibility .

Q. How can systematic reviews address heterogeneity in this compound studies (e.g., divergent synthesis protocols)?

- Methodological Guidance :

- Define inclusion/exclusion criteria using PRISMA guidelines to standardize data extraction .

- Perform subgroup analyses to assess how synthesis variables (e.g., catalyst type) influence outcomes .

- Use risk-of-bias tools (e.g., ROBINS-I) to evaluate methodological consistency across studies .

Q. What mixed-methods approaches reconcile qualitative observations (e.g., reaction mechanisms) with quantitative data for this compound?

- Methodological Guidance :

- Employ triangulation by cross-validating spectroscopic data (quantitative) with mechanistic proposals from kinetic studies (qualitative) .

- Use Bayesian inference to quantify uncertainty in mechanistic models derived from incomplete datasets .

Q. How to design dose-response studies for this compound’s biological activity while minimizing confounding variables?

- Methodological Guidance :

- Implement randomized block designs to control for batch-to-batch variability in compound purity .

- Apply multivariate regression to isolate the effect of this compound concentration from covariates (e.g., cell line sensitivity) .

- Pre-register experimental protocols to reduce selective reporting bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.